![molecular formula C17H17NO4 B6404664 2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% CAS No. 1261947-48-1](/img/structure/B6404664.png)
2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95%
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Overview
Description
2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% (2-NBPA) is a synthetic organic compound that has been widely studied in the scientific community due to its versatile applications in research and development. 2-NBPA is a nitro-aromatic compound that can be used as a reagent, a catalyst, or a building block in the synthesis of a variety of organic molecules. It is also a key component in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals.
Scientific Research Applications
2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% has several scientific applications. It is used as a reagent in the synthesis of organic molecules and as a catalyst in various organic reactions. It is also used as a building block in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. In addition, 2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% has been used in the synthesis of a variety of polymers, such as polyurethanes and polycarbonates.
Mechanism of Action
2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% is a nitro-aromatic compound, which means it contains a nitro group (-NO2) attached to an aromatic ring. The nitro group is highly reactive and can be easily reduced to form a variety of products. This makes 2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% a useful reagent in organic synthesis.
Biochemical and Physiological Effects
2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% can inhibit the activity of a variety of enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, 2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% has been shown to possess anti-inflammatory, anti-fungal, and anti-cancer activity.
Advantages and Limitations for Lab Experiments
2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also a highly reactive compound, making it a useful reagent in organic synthesis. However, 2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% can be toxic and should be handled with care. In addition, it can be difficult to purify and can react with other compounds, making it difficult to use in some experiments.
Future Directions
The potential applications of 2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% are still being explored. It has been used in the synthesis of a variety of polymers, such as polyurethane and polycarbonate, and its anti-inflammatory, anti-fungal, and anti-cancer activities are being studied. In addition, 2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% could be used as a starting material in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. Finally, further research is needed to explore the potential biochemical and physiological effects of 2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95%.
Synthesis Methods
2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% is typically synthesized by nitration of 4-t-butylphenol with a mixture of nitric acid and sulfuric acid. The nitration reaction produces a mixture of 2-nitro-4-t-butylphenol and 2-nitro-4-t-butylbenzoic acid. The 2-nitro-4-t-butylbenzoic acid can then be isolated and purified by recrystallization to achieve a purity of 95%.
properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-14(16(19)20)15(10-12)18(21)22/h4-10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIZSTCNASGXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690600 |
Source
|
Record name | 4'-tert-Butyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-48-1 |
Source
|
Record name | 4'-tert-Butyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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